

## 4-Amino-1-pentanol-d4 chemical properties

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Compound of Interest

Compound Name: 4-Amino-1-pentanol-d4

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## Technical Guide: 4-Amino-1-pentanol-d4

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-Amino-1-pentanol-d4** is a deuterated form of 4-amino-1-pentanol. Stable isotope-labeled compounds, such as **4-Amino-1-pentanol-d4**, are crucial tools in various scientific disciplines, particularly in analytical chemistry and drug development. Their primary application lies in their use as internal standards for quantitative mass spectrometry (MS) analyses, such as liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms results in a compound that is chemically identical to its non-deuterated counterpart but has a higher molecular weight. This mass difference allows for its clear differentiation in a mass spectrometer, making it an ideal internal standard to correct for variations in sample preparation and instrument response. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, a general analytical protocol for its use as an internal standard, and a workflow for its application in pharmacokinetic studies.

# **Chemical and Physical Properties**

Quantitative data for **4-Amino-1-pentanol-d4** is not extensively available in public literature. The following tables summarize the available information for the deuterated compound and its non-deuterated analogue, 4-Amino-1-pentanol.

Table 1: Properties of 4-Amino-1-pentanol-d4



Property	Value	Source
CAS Number	1216666-53-3 (free base)	[1][2][3]
1216414-18-4 (HCl salt)	[4]	
Molecular Formula	C <sub>5</sub> H <sub>9</sub> D <sub>4</sub> NO	[1][3]
C <sub>5</sub> H <sub>10</sub> D <sub>4</sub> CINO (HCI salt)	[4]	
Molecular Weight	107.19 g/mol	[3]
143.65 g/mol (HCl salt)	[4]	_
Appearance	Data not available	
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	_
Storage Conditions	2-8°C, under inert gas	Vendor Information

Table 2: Properties of 4-Amino-1-pentanol (Non-deuterated)



Property	Value	Source
CAS Number	927-55-9	[5][6]
Molecular Formula	C5H13NO	[6]
Molecular Weight	103.17 g/mol	[6]
Appearance	Off-White to Pale Yellow Low Melting Solid	[6]
Melting Point	32 °C	[5]
Boiling Point	174.7 °C at 760 mmHg	[5]
Density	0.915 g/cm <sup>3</sup>	[5]
Flash Point	59.4 °C	[5]
Refractive Index	1.449	[5]

## **Synthesis Protocol**

A detailed experimental protocol for the synthesis of **4-Amino-1-pentanol-d4** is not readily available in the public domain. However, a plausible synthesis route can be inferred from patented methods for its non-deuterated analogue, 5-amino-1-pentanol. A common industrial synthesis involves the hydration of 3,4-dihydro-2H-pyran followed by reductive amination. To obtain the d4-labeled compound, a deuterated starting material would be required.

Plausible Synthesis of 4-Amino-1-pentanol-d4 (Inferred)

A potential route for the synthesis of **4-Amino-1-pentanol-d4** could involve the following conceptual steps:

 Deuteration of a suitable precursor: A commercially available starting material would need to be deuterated at the desired positions. For 4-Amino-1-pentanol-d4, where the deuterium atoms are on the carbon chain, a multi-step synthesis might be necessary, potentially starting from a deuterated building block.



 Reductive Amination: A key step would likely be the reductive amination of a corresponding deuterated ketone or aldehyde. For instance, a deuterated analogue of 4-oxopentan-1-ol could be reacted with ammonia in the presence of a reducing agent (e.g., sodium borohydride, catalytic hydrogenation) to introduce the amino group.

It is important to note that this is a conceptual pathway, and the actual synthesis would require significant process development and optimization by skilled synthetic organic chemists. General methods for the deuteration of organic molecules often involve techniques such as acid- or base-catalyzed exchange with a deuterium source (e.g., D<sub>2</sub>O), or the use of deuterated reducing agents.[7]

## Experimental Protocols: Use as an Internal Standard

The primary application of **4-Amino-1-pentanol-d4** is as an internal standard in quantitative bioanalysis. Below is a general protocol for its use in an LC-MS/MS method for the determination of an analogous, non-deuterated analyte in a biological matrix (e.g., plasma, urine).

General LC-MS/MS Protocol using **4-Amino-1-pentanol-d4** as an Internal Standard

- Preparation of Stock Solutions:
  - Prepare a stock solution of the non-deuterated analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
  - Prepare a stock solution of 4-Amino-1-pentanol-d4 (internal standard, IS) at a concentration of 1 mg/mL in the same solvent.
- Preparation of Calibration Standards and Quality Control Samples:
  - Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix.
  - Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation Example):



- To 100 μL of each calibration standard, QC sample, and unknown sample, add a fixed volume (e.g., 10 μL) of the IS working solution (a diluted solution of the IS stock).
- Add 300 μL of cold acetonitrile (or other suitable protein precipitation agent) to each sample.
- Vortex mix for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - Use a suitable LC column (e.g., C18 reverse-phase) for chromatographic separation.
    - Develop a gradient elution method using appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve good separation of the analyte and IS from matrix components.
  - Mass Spectrometry (MS/MS):
    - Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
    - Optimize the MS parameters (e.g., declustering potential, collision energy) for both the analyte and the IS by infusing their standard solutions.
    - Set up multiple reaction monitoring (MRM) transitions for the analyte and the IS. For example:
      - Analyte: Precursor ion (M+H)<sup>+</sup> → Product ion
      - IS (4-Amino-1-pentanol-d4): Precursor ion (M+H+4)<sup>+</sup> → Product ion
- Data Analysis:



- Integrate the peak areas of the analyte and the IS for each sample.
- Calculate the peak area ratio (analyte peak area / IS peak area).
- Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards.
- Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

#### **Workflow Visualization**

The following diagram illustrates a typical workflow for a pharmacokinetic (PK) study where **4-Amino-1-pentanol-d4** could be employed as an internal standard for the quantification of a structurally similar drug.



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Caption: Workflow for a pharmacokinetic study utilizing **4-Amino-1-pentanol-d4** as an internal standard.

### Conclusion

**4-Amino-1-pentanol-d4** is a valuable tool for researchers in the pharmaceutical and analytical fields. Its primary utility as an internal standard in LC-MS assays enables accurate and precise quantification of analogous analytes in complex biological matrices. While detailed public data on its physicochemical properties and synthesis are scarce, its application follows well-established principles for the use of stable isotope-labeled internal standards. The general protocols and workflows provided in this guide offer a framework for the effective implementation of **4-Amino-1-pentanol-d4** in research and development settings. For specific



applications, it is recommended to obtain a certificate of analysis from the supplier, which may contain more detailed lot-specific data.

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